molecular formula C27H31ClFN3O9 B12425183 Mosapride-d5 Citric Amide

Mosapride-d5 Citric Amide

Cat. No.: B12425183
M. Wt: 601.0 g/mol
InChI Key: CHDDVZKTRICFBM-ZBJDZAJPSA-N
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Description

Mosapride-d5 Citric Amide is a deuterated form of Mosapride, a prokinetic agent that acts as a selective 5-HT4 receptor agonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C27H26D5ClFN3O9, and it has a molecular weight of 601.03 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride-d5 Citric Amide involves the incorporation of deuterium atoms into the Mosapride molecule. This process typically includes the following steps:

    Deuteration of Ethoxy Group: The ethoxy group in Mosapride is replaced with a deuterated ethoxy group (ethoxy-d5) using deuterated reagents.

    Amidation: The deuterated Mosapride is then reacted with citric acid to form the citric amide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of Mosapride are subjected to deuteration using deuterated reagents.

    Purification: The deuterated product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Mosapride-d5 Citric Amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines; reactions are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Mosapride-d5 Citric Amide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

    Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of Mosapride.

    Medicine: Utilized in pharmacological research to understand the mechanism of action and therapeutic potential of Mosapride.

    Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability.

Mechanism of Action

Mosapride-d5 Citric Amide exerts its effects by acting as a selective 5-HT4 receptor agonist. The compound binds to 5-HT4 receptors in the gastrointestinal tract, stimulating the release of acetylcholine and enhancing gastrointestinal motility. This action helps in the treatment of conditions such as irritable bowel syndrome, acid reflux, and functional dyspepsia .

Comparison with Similar Compounds

Similar Compounds

    Mosapride: The non-deuterated form of Mosapride-d5 Citric Amide, used for similar therapeutic purposes.

    Cisapride: Another prokinetic agent that acts on 5-HT4 receptors but has a different safety profile.

    Tegaserod: A selective 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool for studying the pharmacokinetics and metabolic pathways of Mosapride.

Properties

Molecular Formula

C27H31ClFN3O9

Molecular Weight

601.0 g/mol

IUPAC Name

3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid

InChI

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2

InChI Key

CHDDVZKTRICFBM-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

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